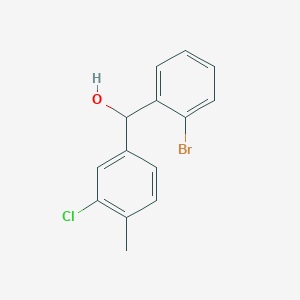

2-Bromo-3'-chloro-4'-methylbenzhydrol

Description

This compound falls under the category of halogenated aromatics and intermediates, commonly utilized in organic synthesis for constructing pharmacologically active molecules or as a precursor in catalytic reactions . While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, analogous benzhydrol derivatives, such as 2-bromo-3:4-dimethoxybenzyl alcohol, exhibit melting points in the range of 82–85°C , suggesting that steric and electronic effects from substituents significantly influence its physicochemical behavior.

Properties

IUPAC Name |

(2-bromophenyl)-(3-chloro-4-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClO/c1-9-6-7-10(8-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8,14,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWOFNUZKMIUOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C2=CC=CC=C2Br)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3’-chloro-4’-methylbenzhydrol typically involves the reaction of 2-bromobenzaldehyde with 3-chloro-4-methylphenylmagnesium bromide in the presence of a suitable catalyst . The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of 2-Bromo-3’-chloro-4’-methylbenzhydrol may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3’-chloro-4’-methylbenzhydrol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Oxidation: 2-Bromo-3’-chloro-4’-methylbenzophenone.

Reduction: 2-Bromo-3’-chloro-4’-methylbenzyl alcohol.

Substitution: 2-Methoxy-3’-chloro-4’-methylbenzhydrol.

Scientific Research Applications

2-Bromo-3’-chloro-4’-methylbenzhydrol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3’-chloro-4’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine and chlorine atoms can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

The structural and functional attributes of 2-bromo-3'-chloro-4'-methylbenzhydrol are best understood through comparison with halogenated aromatic compounds and benzhydrol analogs. Below is a detailed analysis:

Structural Analogues

2.1.1 2-Bromo-4'-chloro-3'-methylbenzhydrol (CAS 1443345-22-9)

- Molecular Formula : C₁₄H₁₂BrClO

- Key Differences : The positions of the chlorine and methyl substituents are interchanged (Cl at 4', CH₃ at 3'), altering steric hindrance and electronic distribution. This positional isomerism may impact reactivity in cross-coupling reactions or crystallization behavior .

2.1.2 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde (CAS 2368909-40-2)

- Molecular Formula : C₈H₅BrClFO

- Key Differences : Replaces the benzhydrol hydroxyl group (-OH) with an aldehyde (-CHO) and introduces fluorine (F) at the 6-position. The aldehyde group enhances electrophilicity, making it more reactive in condensation reactions compared to the alcohol functionality in benzhydrols .

2.1.3 1-Bromo-3-chloro-2-methylbenzene (CAS 103724-99-8)

- Molecular Formula : C₇H₆BrCl

- Key Differences: A simpler monosubstituted benzene lacking the benzhydrol backbone. The absence of the hydroxyl group reduces hydrogen-bonding capacity, lowering melting points and solubility in polar solvents .

Physicochemical Properties

Key Observations :

- Electronic Effects : Electron-withdrawing groups (Br, Cl) deactivate the aromatic ring, directing electrophilic attacks to meta/para positions. The hydroxyl group in benzhydrols enhances solubility in polar solvents via hydrogen bonding.

Biological Activity

2-Bromo-3'-chloro-4'-methylbenzhydrol is a halogenated phenolic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

This compound can be classified as a substituted benzhydrol derivative. Its structure includes a bromine atom, a chlorine atom, and a methyl group attached to a benzene ring, which may influence its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of halogen atoms (bromine and chlorine) can enhance the compound's lipophilicity and binding affinity to enzymes or receptors.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Anticancer Activity

Research has indicated that halogenated phenolic compounds can exhibit significant anticancer properties. In vitro studies have shown that this compound may induce apoptosis in cancer cell lines through mechanisms such as DNA damage and cell cycle arrest.

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | PC3 (Prostate Cancer) | 25.5 | Induces apoptosis |

| Study B | HeLa (Cervical Cancer) | 30.1 | Cell cycle arrest |

| Study C | MCF-7 (Breast Cancer) | 28.7 | DNA damage |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary results suggest that it possesses moderate antibacterial activity.

Table 2: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 40 µg/mL |

| C. albicans | 60 µg/mL |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Prostate Cancer : A study involving the treatment of PC3 cells demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in prostate cancer management.

- Comparative Analysis with Related Compounds : In comparative studies with other halogenated benzhydrols, this compound exhibited superior cytotoxicity against certain cancer cell lines, indicating its unique biological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.